molecular formula C21H21NO2 B5831082 N-1-naphthyl-2-(2,3,5-trimethylphenoxy)acetamide

N-1-naphthyl-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B5831082
M. Wt: 319.4 g/mol
InChI Key: BCCUJIWUGGEYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as NTPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NTPTA belongs to the class of amides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of NTPTA is not fully understood. However, studies have shown that NTPTA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
NTPTA has been shown to have various biochemical and physiological effects. Studies have shown that NTPTA has antioxidant properties and can scavenge free radicals. Additionally, NTPTA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. NTPTA has also been shown to have antibacterial properties and can inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using NTPTA in lab experiments is its potential applications in various fields. NTPTA has been shown to have anti-inflammatory, antioxidant, and anticancer properties, as well as antibacterial properties. However, one limitation of using NTPTA in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on NTPTA. One direction is to further investigate its potential applications in various fields, including anti-inflammatory, antioxidant, and anticancer therapies. Another direction is to investigate its mechanism of action and how it interacts with other compounds. Additionally, research can be conducted to improve the solubility of NTPTA in water, which can make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of NTPTA involves a multi-step process. The first step involves the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. The second step involves the reaction of N-acetyl-1-naphthylamine with 2,3,5-trimethylphenol in the presence of phosphorus oxychloride to form N-1-naphthyl-2-(2,3,5-trimethylphenoxy)acetamide. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

NTPTA has potential applications in various scientific fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. NTPTA has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, NTPTA has been studied for its potential use as a precursor in the synthesis of other compounds.

properties

IUPAC Name

N-naphthalen-1-yl-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-14-11-15(2)16(3)20(12-14)24-13-21(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUJIWUGGEYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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